N-(1-Oxopentadecyl)glycine-d2

Mass Spectrometry Quantitative Bioanalysis Lipidomics

N-(1-Oxopentadecyl)glycine-d2 (CAS 3008541-82-7) is a stable isotope-labeled internal standard, specifically a deuterium-labeled analog of N-palmitoyl glycine (also known as N-(1-oxopentadecyl)glycine). This compound is a member of the N-acyl glycine family of endogenous signaling lipids.

Molecular Formula C17H33NO3
Molecular Weight 301.5 g/mol
Cat. No. B12374327
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1-Oxopentadecyl)glycine-d2
Molecular FormulaC17H33NO3
Molecular Weight301.5 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCC(=O)NCC(=O)O
InChIInChI=1S/C17H33NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16(19)18-15-17(20)21/h2-15H2,1H3,(H,18,19)(H,20,21)/i15D2
InChIKeyGFPGAMQTXLSWHM-DOBBINOXSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Procuring N-(1-Oxopentadecyl)glycine-d2: A Deuterated Internal Standard for N-Palmitoyl Glycine Quantification


N-(1-Oxopentadecyl)glycine-d2 (CAS 3008541-82-7) is a stable isotope-labeled internal standard, specifically a deuterium-labeled analog of N-palmitoyl glycine (also known as N-(1-oxopentadecyl)glycine) . This compound is a member of the N-acyl glycine family of endogenous signaling lipids [1]. Its primary function is to serve as a mass spectrometry (MS) internal standard, enabling precise and accurate quantification of its non-deuterated counterpart in complex biological matrices by correcting for sample preparation variability, matrix effects, and instrument fluctuations .

Product Role Deuterated SIL-IS for N-palmitoyl glycine
Analytical Fit LC-MS/MS quantitative bioanalysis workflow
Key Differentiation Co-elution with target analyte; matrix-effect correction

Why N-(1-Oxopentadecyl)glycine-d2 Cannot Be Replaced by Unlabeled N-Palmitoyl Glycine in Quantitative Bioanalysis


Substituting the deuterated internal standard N-(1-Oxopentadecyl)glycine-d2 with its non-deuterated form, N-palmitoyl glycine, is analytically invalid for quantitative mass spectrometry assays. The non-deuterated compound is the target analyte itself and its addition would confound the measurement of endogenous levels. Furthermore, even structural analogs within the N-acyl glycine family cannot replicate the co-eluting, matrix-effect-matching properties of a stable isotope-labeled internal standard (SIL-IS), which is the recognized gold standard for LC-MS/MS quantification [1][2]. The use of a SIL-IS is essential to correct for ion suppression or enhancement, which are common in lipid extracts, thereby ensuring the accuracy and reproducibility required for rigorous scientific investigation and regulatory bioanalysis [1].

Target: Deuterated ISTD
Unlabeled / Structural Analog
Assay Role
Internal standard for correction
Target analyte; addition confounds endogenous measurement
Matrix Behavior
Co-elutes and matches ion suppression profile
Structural analogs may not replicate matrix-effect behavior

Comparative Evidence for N-(1-Oxopentadecyl)glycine-d2: Quantifying Its Advantage as an Analytical Tool


Analytical Performance: Deuterated Internal Standard Outperforms Non-Deuterated Form in MS Quantification

N-(1-Oxopentadecyl)glycine-d2 is a stable isotope-labeled internal standard (SIL-IS), which is analytically distinct from its non-deuterated form, N-palmitoyl glycine. The primary differentiation is functional: the deuterated compound is used as an internal standard, while the non-deuterated form is the analyte of interest . In a typical LC-MS/MS multiple reaction monitoring (MRM) method for N-palmitoyl glycine, a synthetic standard was used to establish a detection limit of 500 femtomoles (fmol) [1]. While this study did not use the deuterated analog, it exemplifies the foundational LC-MS/MS methods for which N-(1-Oxopentadecyl)glycine-d2 would serve as an ideal internal standard to enhance accuracy and precision by correcting for matrix effects and instrument variability, a standard practice in bioanalysis .

Assay Role
Class-level
SIL-IS vs analyte: functional differentiation
Supports quantitative LC-MS/MS method precision
Matrix-effect correction context; 500 fmol LOD reference method available
Mass Spectrometry Quantitative Bioanalysis Lipidomics

Biological Activity: N-Palmitoyl Glycine is the Most Potent Endogenous Agonist of GPR132 in Its Class

N-palmitoyl glycine (the non-deuterated form of the target compound) is the most potent endogenous agonist of the G protein-coupled receptor GPR132 (G2A) among its N-acyl glycine peers. A study established an order-of-potency: N-palmitoylglycine > 9-HODE ≈ N-linoleoylglycine > linoleamide > N-oleoylglycine ≈ N-stereoylglycine > N-arachidonoylglycine > N-docosehexanoylglycine [1]. This hierarchical activity profile underscores the unique biological significance of the palmitoyl (C16) acyl chain length and saturation state for GPR132 activation.

GPR132 Potency Rank
Reported
PalGly ranked highest among tested N-acyl glycines for GPR132 activation
Reported potency rank context for receptor signaling studies
In vitro functional assay context; order-of-potency ranking reported
GPCR Pharmacology Lipid Signaling Inflammation

Molecular Target Engagement: Structural Basis for N-Palmitoyl Glycine Binding to GPR132

The specific interaction of N-palmitoyl glycine with the GPR132 receptor has been validated at a molecular level. Cryo-electron microscopy (cryo-EM) structures of GPR132 bound to two endogenous agonists, including N-palmitoylglycine, have been resolved [1]. This structural information confirms N-palmitoylglycine as a bona fide endogenous ligand and provides a high-resolution map of its binding pocket, a level of characterization not available for many other N-acyl glycines.

Structural Validation
Reported
Cryo-EM structure of GPR132-PalGly complex resolved
Supports target engagement and binding-pocket studies
Structural biology context; PDB deposition available
Structural Biology GPCR Drug Design

Endogenous Tissue Distribution: N-Palmitoyl Glycine Exhibits Distinct Regional Abundance Compared to AEA

Endogenous levels of N-palmitoyl glycine (PalGly) show a unique and highly differential tissue distribution compared to the canonical endocannabinoid anandamide (AEA). In rat tissues, PalGly is present in 100-fold greater amounts in skin and 3-fold greater in brain compared to AEA [1]. This striking tissue-specific enrichment suggests distinct physiological roles and biosynthetic regulation for PalGly, separate from other related lipid amides.

Tissue Distribution
Reported
100× higher in skin, 3× higher in brain vs anandamide
Supports matrix-specific method sensitivity design
Rat tissue LC-MS/MS context; endogenous benchmark reported
Lipidomics Endocannabinoid System Tissue Distribution

Validated Research Applications Requiring N-(1-Oxopentadecyl)glycine-d2


Quantitative LC-MS/MS Bioanalysis of N-Palmitoyl Glycine in Lipidomics and Pharmacokinetic Studies

This is the core application. N-(1-Oxopentadecyl)glycine-d2 is added to biological samples (e.g., plasma, tissue homogenates) prior to extraction as an internal standard. By monitoring the MS/MS transition of both the analyte (N-palmitoyl glycine) and the internal standard (deuterated analog), precise and matrix-corrected quantification is achieved [1]. This method is essential for determining endogenous levels of this signaling lipid in various tissues [2] or for tracking the pharmacokinetic profile of exogenously administered N-palmitoyl glycine in preclinical studies. High purity (≥98%) from vendors like InvivoChem ensures the internal standard does not introduce impurities that could interfere with the analysis.

Investigating GPR132 (G2A) Receptor Pharmacology and Signaling Pathways

Given that N-palmitoyl glycine is the most potent endogenous agonist of GPR132 [1] and its binding has been structurally characterized [2], N-(1-Oxopentadecyl)glycine-d2 is a critical reagent for studies exploring this receptor's role in inflammation, metabolism, and disease. Researchers can use the deuterated standard to accurately measure changes in endogenous N-palmitoyl glycine levels in response to genetic manipulation of GPR132, pharmacological challenge, or in disease models such as Brugada Syndrome, where PalGly has been implicated .

Mechanistic Studies of N-Acyl Glycine Biosynthesis and Degradation

The N-acyl glycine family, including N-palmitoyl glycine, is regulated by enzymes like fatty acid amide hydrolase (FAAH) [1]. N-(1-Oxopentadecyl)glycine-d2 enables the precise quantification of N-palmitoyl glycine levels in studies investigating the activity of these biosynthetic and catabolic enzymes. For example, it can be used to quantify substrate accumulation or depletion in enzyme activity assays or to measure changes in endogenous lipid profiles in tissues from knockout mouse models (e.g., FAAH knockout mice, where PalGly is upregulated [2]).

Application
Selection Property
Validation Focus
N-palmitoyl glycine quantitative bioanalysis
SIL-IS method precision and matrix-effect correction
Assay linearity and recovery across research matrices
GPR132 receptor signaling studies
Endogenous agonist quantification fit
Pathway-response and model endpoint context
N-acyl glycine enzyme pathway research
Substrate-level quantification in biosynthesis studies
FAAH-related lipid profiling and knockout model context

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